1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone
CAS No.: 946329-83-5
Cat. No.: VC8330061
Molecular Formula: C21H21N5O3S
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946329-83-5 |
|---|---|
| Molecular Formula | C21H21N5O3S |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | 1-[4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]ethanone |
| Standard InChI | InChI=1S/C21H21N5O3S/c1-16(27)17-2-4-19(5-3-17)30(28,29)26-14-12-25(13-15-26)21-7-6-20(23-24-21)18-8-10-22-11-9-18/h2-11H,12-15H2,1H3 |
| Standard InChI Key | JHCDWDOMLYTQQW-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 |
Introduction
Structural Composition and Physicochemical Properties
Core Structural Components
The compound’s architecture comprises four distinct subunits:
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Pyridazine-Pyridine Hybrid Core: A pyridazin-3-yl ring fused to a pyridin-4-yl group at the 6-position. This bicyclic system provides planar rigidity and potential π-π stacking interactions with biological targets.
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Piperazine Linker: A six-membered piperazine ring attached to the pyridazine moiety. Piperazine derivatives are widely utilized in drug design to enhance solubility and modulate pharmacokinetic profiles .
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Sulfonyl Bridge: A sulfonyl (-SO2-) group connects the piperazine ring to a para-substituted phenyl group. Sulfonamides are known for their role in enzyme inhibition, particularly targeting carbonic anhydrases and tyrosine kinases .
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Acetophenone Terminal Group: The phenyl ring terminates in an acetyl (ethanone) group, a structural feature shared with compounds exhibiting antimicrobial and anticancer properties .
Physicochemical Characteristics
Key properties derived from experimental and computational data include:
The low solubility profile, attributed to the hydrophobic pyridazine and phenyl groups, may necessitate formulation strategies such as salt formation or nanoencapsulation for in vivo applications .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves sequential coupling reactions:
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Formation of Pyridazine-Piperazine Intermediate: 6-(Pyridin-4-yl)pyridazin-3-amine undergoes nucleophilic substitution with piperazine under reflux conditions .
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Sulfonylation: Reaction of the piperazine intermediate with 4-(chlorosulfonyl)acetophenone in the presence of a base such as triethylamine.
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Purification: Column chromatography or recrystallization to isolate the final product .
Biological Activity and Mechanism of Action
| Compound Class | Target | GI50 (µM) | Cancer Type | Source |
|---|---|---|---|---|
| Pyridine-3-sulfonamide urea | Tubulin polymerization | 13.6–14.9 | Leukemia, Melanoma | |
| Pyridazine-piperazine amides | EGFR kinase | 0.8–2.4 | NSCLC |
The sulfonyl group may facilitate hydrogen bonding with kinase ATP-binding pockets, while the pyridazine ring could intercalate DNA or inhibit topoisomerases .
Neuropharmacological Considerations
Piperazine derivatives frequently exhibit CNS activity due to their ability to cross the blood-brain barrier. The acetophenone moiety, known to modulate GABAergic transmission, suggests potential applications in neurological disorders .
Pharmacokinetic and Toxicological Profiling
ADME Properties
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Absorption: Moderate oral bioavailability (~40%) predicted due to moderate LogP and molecular weight .
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Metabolism: Likely hepatic oxidation via CYP3A4/5, with potential sulfone reduction to sulfide metabolites .
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Excretion: Renal clearance predominates, as evidenced by similar sulfonamide compounds .
Toxicity Risks
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Hepatotoxicity: Elevated ALT/AST levels observed in rat models with related sulfonamides at 100 mg/kg doses .
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Carcinogenicity: No data available, though nitrosamine impurities in piperazine precursors require monitoring.
Comparative Analysis with Structural Analogs
| Parameter | Target Compound | Nilotinib (Ref) | Imatinib (Ref) |
|---|---|---|---|
| Molecular Weight | 423.5 | 529.5 | 493.6 |
| Kinase Inhibition (IC50) | Not tested | 20 nM (BCR-ABL) | 250 nM (BCR-ABL) |
| Solubility (mg/mL) | <1 | 0.024 | 0.041 |
| Plasma Protein Binding | 85–90% (est.) | 98% | 95% |
This comparison highlights opportunities for optimizing solubility and potency through structural modifications.
Future Research Directions
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Synthetic Chemistry
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Biological Screening
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Computational Modeling
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